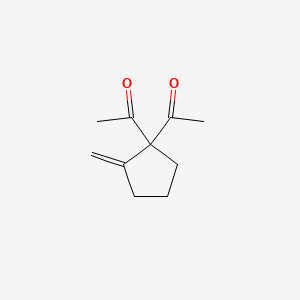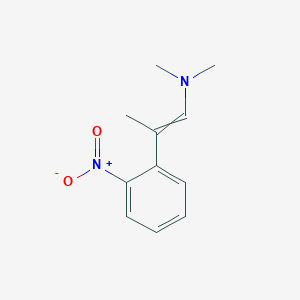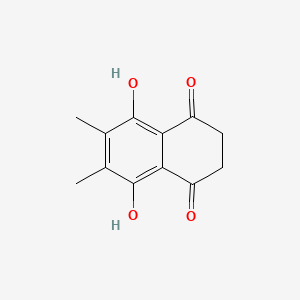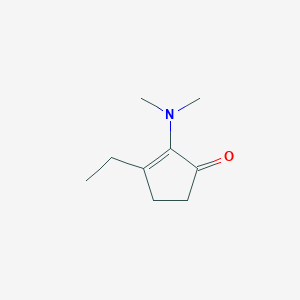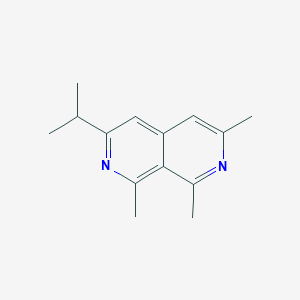
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes three methyl groups and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthyridine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl and isopropyl groups via substitution reactions using reagents like methyl iodide and isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to modulate their activity.
Pathways Involved: Participation in biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Trimethyl-2,7-naphthyridine: Lacks the isopropyl group.
6-Isopropyl-2,7-naphthyridine: Lacks the methyl groups.
Uniqueness
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
88300-65-6 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1,3,8-trimethyl-6-propan-2-yl-2,7-naphthyridine |
InChI |
InChI=1S/C14H18N2/c1-8(2)13-7-12-6-9(3)15-10(4)14(12)11(5)16-13/h6-8H,1-5H3 |
Clé InChI |
IPBJPAGQWSWHDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=NC(=C2C(=N1)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


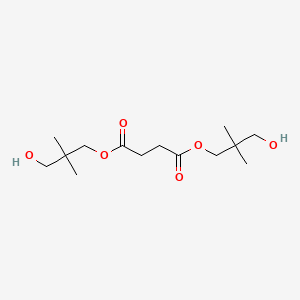
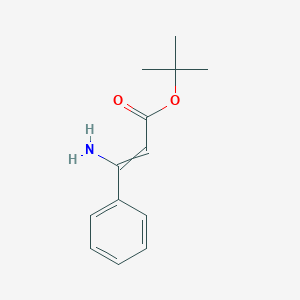
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

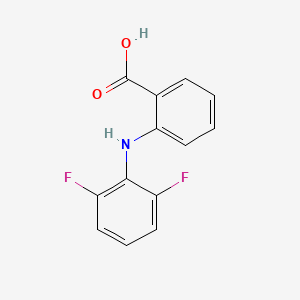
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

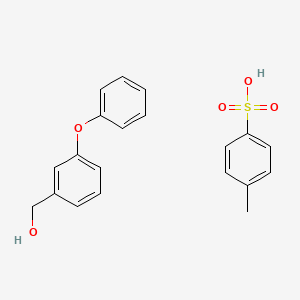
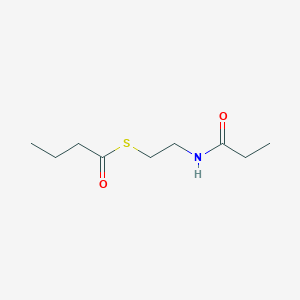
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
